Home > Products > Screening Compounds P107353 > Erlotinib impurity A
Erlotinib impurity A - 183321-85-9

Erlotinib impurity A

Catalog Number: EVT-3248033
CAS Number: 183321-85-9
Molecular Formula: C21H20ClN3O3
Molecular Weight: 397.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Researchers are particularly interested in Erlotinib Impurity A for several reasons. Firstly, regulatory bodies like the ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Erlotinib Hydrochloride [, ]. This is crucial for ensuring the safety and efficacy of the drug. Secondly, understanding the formation and properties of Impurity A can help optimize the synthesis of Erlotinib, leading to higher purity levels in the final drug substance [].

Future Directions
  • Complete Structural Elucidation: Determining the definitive chemical structure of Impurity A will be crucial for understanding its formation mechanism, reactivity, and potential biological activity [].

Erlotinib Hydrochloride

Compound Description: Erlotinib hydrochloride is a tyrosine kinase inhibitor used to treat certain types of cancer. [, ]

Relevance: While the specific structure of "Erlotinib impurity A" is unknown, it's likely an impurity arising during the synthesis or degradation of Erlotinib hydrochloride. [, ] These impurities often share structural similarities with the parent drug.

3-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-imine

Compound Description: This compound is a novel impurity identified in the synthesis of Erlotinib. [] Its presence can impact the quality control of Erlotinib bulk drug. []

N-(3-Vinylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride

Compound Description: This compound is another impurity identified in the production of Erlotinib hydrochloride. [] It's presence, even in trace amounts, can influence the quality and safety of the drug. []

Relevance: Similar to the previous compound, this impurity is directly related to Erlotinib impurity A as they both arise during Erlotinib hydrochloride synthesis. [] They likely share a core quinazoline structure with variations in the substituents.

3-Ethynylaniline

Compound Description: This compound is a genotoxic impurity found in the synthesis of Erlotinib. [] Its presence, even at trace levels, is undesirable due to potential carcinogenicity. []

Relevance: While not explicitly identified as an Erlotinib impurity A, 3-Ethynylaniline represents a class of process-related impurities that are structurally related to Erlotinib. [] These compounds often share common precursors or intermediates in the synthetic pathway, making them relevant to understanding Erlotinib impurity A.

Intermediates in the Quinazoline-thione Route

Compound Description: Several intermediates are formed during the synthesis of Erlotinib via the quinazoline-thione route. [] These intermediates, while not impurities in the final product, are structurally related to Erlotinib and its potential impurities. []

Relevance: These intermediates highlight the various structural modifications involved in Erlotinib synthesis. [] Understanding their structures can provide insights into the formation and potential identity of Erlotinib impurity A, especially if it arises from this synthetic route.

Source and Classification

Erlotinib impurity A is classified as a synthetic organic compound derived from the manufacturing process of Erlotinib hydrochloride. It is produced through secondary reactions that occur during the synthesis of Erlotinib, particularly under alkaline conditions where competitive nucleophilic substitution reactions can lead to etherification impurities . The identification and quantification of such impurities are critical for regulatory compliance and ensuring the safety of pharmaceutical preparations .

Synthesis Analysis

The synthesis of Erlotinib impurity A involves several steps that typically include:

  1. Starting Materials: The synthesis begins with precursors such as 4-anilinoquinazoline derivatives.
  2. Reagents: Common reagents include halogenated compounds and alcohols, which participate in substitution reactions.
  3. Reaction Conditions: The reactions are usually conducted in a solvent medium under controlled temperatures to facilitate the formation of the desired product while minimizing the formation of unwanted byproducts.

For example, one method describes treating a precursor compound with bromine in dichloromethane, leading to a mixture that includes Erlotinib impurity A among other products. The purification process often involves high-performance liquid chromatography (HPLC) to isolate the impurities for further analysis .

Molecular Structure Analysis

Erlotinib impurity A has a complex molecular structure characterized by:

  • Chemical Formula: C14H16Cl2N2O4 (as an example for one identified impurity).
  • Molecular Weight: Approximately 347.2 g/mol.
  • Structural Features: The structure includes a quinazoline core substituted with various functional groups such as chloro, methoxy, and ethoxy chains.

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques for confirming the structure of this impurity. For instance, structural isomers have been identified based on their distinct NMR signals and mass spectra, indicating variations in substitution patterns on the quinazoline ring .

Chemical Reactions Analysis

Erlotinib impurity A can participate in several chemical reactions:

  1. Substitution Reactions: These are crucial during its formation, particularly nucleophilic substitutions involving halogens and alcohols.
  2. Dealkylation: Under certain conditions, alkyl groups may be removed from the molecule, leading to different structural variants.
  3. Hydrolysis: In aqueous environments, it may undergo hydrolysis, affecting its stability and reactivity.

The understanding of these reactions is vital for controlling impurity levels during drug synthesis and ensuring the production of high-purity pharmaceutical products .

Physical and Chemical Properties Analysis

Erlotinib impurity A exhibits several notable physical and chemical properties:

Applications

The primary applications of Erlotinib impurity A include:

  • Quality Control: It serves as a reference standard in pharmaceutical quality control processes to ensure that manufacturing processes remain within acceptable limits for impurities.
  • Regulatory Compliance: Identification and quantification are crucial for meeting regulatory requirements imposed by health authorities regarding drug safety.
  • Research Purposes: Understanding its properties aids in developing better synthetic routes for Erlotinib while minimizing unwanted byproducts.
Introduction to Erlotinib Impurity A

Nomenclature and Structural Classification

Erlotinib impurity A is systematically identified as 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine (IUPAC name) [4]. It carries the CAS Registry Number 183321-85-9 and is cataloged under identifiers like CID 16045728 in PubChem [1] [3]. Its molecular formula C₂₁H₂₀ClN₃O₃ corresponds to a molecular weight of 397.85 g/mol [3] [4]. The impurity belongs to the quinazoline derivatives class, specifically as a halogenated structural isomer of erlotinib [2] .

Table 1: Chemical Identifiers of Erlotinib Impurity A

CategoryIdentifier
IUPAC Name7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine
CAS Registry Number183321-85-9
Molecular FormulaC₂₁H₂₀ClN₃O₃
Molecular Weight397.85 g/mol
SMILES NotationCOCCOC₁=C(C=C₂C(=C₁)C(=NC=N₂)NC₃=CC=CC(=C₃)C#C)OCCCl
InChI KeyBIHHIONDWPZXJC-UHFFFAOYSA-N

Structurally, impurity A features a chloroethoxy substitution at the 7-position and a methoxyethoxy group at the 6-position of the quinazoline ring, differentiating it from its isomer (impurity 5, with reversed substituent positions) [2] . X-ray crystallography confirms this regiochemistry, showing how the chlorine atom's position affects molecular packing and polarity . Key computational descriptors include:

  • LogP (Partition Coefficient): 3.99, indicating high lipophilicity [3]
  • Topological Polar Surface Area (TPSA): 65.5 Ų [3]
  • Rotatable Bonds: 9, suggesting significant conformational flexibility [4]

Regulatory Significance in Pharmaceutical Quality Control

The International Conference on Harmonisation (ICH) Q3A guidelines classify erlotinib impurity A as a genotoxic concern due to its reactive alkyl chloride moiety, mandating strict control limits ≤0.1% in final drug substances [2] [6]. Regulatory agencies require rigorous identification and quantification using validated analytical methods to ensure patient safety and drug efficacy [2] .

Table 2: Regulatory Requirements for Erlotinib Impurity Control

ParameterRequirementAnalytical Technique
Threshold Limit≤0.10% (ICH Q3A)HPLC with UV/PDA detection
Identification Limit≥0.05%LC-MS/NMR
QuantificationPrecision RSD <5.0%Validated RP-HPLC methods
Structural ConfirmationAbsolute requirementX-ray diffraction/NMR

Reverse-phase HPLC with photodiode array detection (PDA) is the gold standard for monitoring this impurity, leveraging differences in retention times between impurity A (tR ~12.8 min) and its isomer impurity 5 (tR ~14.2 min) [6]. The Chinese patent CN104447579A details a specific HPLC method using a C18 column with phosphate buffer/acetonitrile gradients for precise impurity profiling [6].

Sources and Formation Pathways in Erlotinib Synthesis

Impurity A forms during late-stage synthesis of erlotinib, primarily through two pathways:

  • Incomplete Etherification: During the coupling of 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline with 3-ethynylaniline, residual chloroethoxy intermediates react under acidic reflux conditions to generate impurity A [2] .
  • Regioselective Chlorination: Boron tribromide (BBr₃)-mediated demethylation of methoxyethoxy groups yields unstable hydroxyl intermediates. Subsequent chlorination with halogenating agents (e.g., SOCl₂) produces regioisomeric chloro derivatives, with impurity A forming when chlorination occurs preferentially at the 7-position [2] .

Table 3: Key Reaction Steps Generating Erlotinib Impurity A

StepReaction ConditionsImpurity Formation Risk
BBr₃ Demethylation-55°C in CH₂Cl₂, 30h reactionIncomplete reaction yields mixed hydroxy intermediates
ChlorinationSOCl₂ in toluene, 80°CRegioselective substitution at C7 position
Aniline CouplingReflux in IPA/EtOAc/CH₂Cl₂, 18hNucleophilic displacement with chloroethoxy intermediates

Industrial processes minimize impurity A through:

  • Reaction Optimization: Temperature control (<60°C) during coupling suppresses isomerization [2].
  • Chromatographic Purification: Silica gel column chromatography with EtOAc/MeOH (95:5) separates impurity A (Rf 0.28) from erlotinib [2].
  • Crystallization Controls: Patent US20150299141A1 describes polymorph-specific crystallization of erlotinib hydrochloride to exclude chloroethoxy impurities [7].

Properties

CAS Number

183321-85-9

Product Name

Erlotinib impurity A

IUPAC Name

7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.9 g/mol

InChI

InChI=1S/C21H20ClN3O3/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(28-10-9-26-2)20(27-8-7-22)13-18(17)23-14-24-21/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25)

InChI Key

BIHHIONDWPZXJC-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCCl

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.